3-Phenylpropyl N-(2-pyrrolidinylethyl)carbamate hydrochloride
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Overview
Description
3-Phenylpropyl N-(2-pyrrolidinylethyl)carbamate hydrochloride is a chemical compound known for its diverse applications in scientific research and industry It is characterized by its unique structure, which includes a phenylpropyl group and a pyrrolidinylethyl group linked through a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpropyl N-(2-pyrrolidinylethyl)carbamate hydrochloride typically involves the reaction of 3-phenylpropylamine with 2-pyrrolidinylethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate linkage. The reaction is usually performed in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving automated systems for mixing, heating, and purification. The final product is typically obtained as a hydrochloride salt to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
3-Phenylpropyl N-(2-pyrrolidinylethyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenylpropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbamate moiety can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the carbamate under basic conditions.
Major Products
Oxidation: Phenylpropyl ketones or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
3-Phenylpropyl N-(2-pyrrolidinylethyl)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its use as a prodrug or in drug delivery systems.
Mechanism of Action
The mechanism of action of 3-Phenylpropyl N-(2-pyrrolidinylethyl)carbamate hydrochloride involves its interaction with specific molecular targets. The carbamate moiety can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The phenylpropyl group may enhance the compound’s ability to permeate cell membranes, allowing it to reach intracellular targets. The pyrrolidinylethyl group can provide additional binding interactions, stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
Phenyl N-methyl-N-(2-pyridyl)carbamate: Similar structure but with a pyridyl group instead of a pyrrolidinylethyl group.
2-Amino-3-phenylpropyl N-(aminocarbonyl)carbamate hydrochloride: Similar backbone but with different substituents.
Uniqueness
3-Phenylpropyl N-(2-pyrrolidinylethyl)carbamate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with a variety of molecular targets and its stability as a hydrochloride salt make it a valuable compound for research and industrial applications .
Properties
CAS No. |
100836-77-9 |
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Molecular Formula |
C16H25ClN2O2 |
Molecular Weight |
312.83 g/mol |
IUPAC Name |
3-phenylpropyl N-(2-pyrrolidin-1-ium-1-ylethyl)carbamate;chloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c19-16(17-10-13-18-11-4-5-12-18)20-14-6-9-15-7-2-1-3-8-15;/h1-3,7-8H,4-6,9-14H2,(H,17,19);1H |
InChI Key |
UQJYAHYLAYAGJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](C1)CCNC(=O)OCCCC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
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